molecular formula C12H19ClN4O2 B6276643 3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride CAS No. 2763758-48-9

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride

Cat. No.: B6276643
CAS No.: 2763758-48-9
M. Wt: 286.8
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Description

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity, particularly in click chemistry applications. This compound is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 3-(3-azidopropoxy)propoxybenzene: This intermediate is synthesized by reacting 3-bromopropoxybenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

    Amination: The intermediate is then subjected to amination using aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds using oxidizing agents like hydrogen peroxide.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles like thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts like Pd/C, and reagents like LiAlH4 and hydrogen peroxide. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.

Scientific Research Applications

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used in click chemistry for the synthesis of complex molecules and polymers.

    Biology: The compound is utilized in bioconjugation techniques to label biomolecules like proteins and nucleic acids.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride involves its reactivity with various functional groups. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug delivery.

Comparison with Similar Compounds

3-[3-(3-azidopropoxy)propoxy]aniline hydrochloride can be compared with other azido-containing compounds like:

    3-azidopropoxybenzene: Lacks the additional propoxy and aniline groups, making it less versatile.

    3-(3-azidopropoxy)aniline: Similar structure but without the additional propoxy group, resulting in different reactivity and applications.

    4-azidobenzyl alcohol: Contains an azido group but has different functional groups, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of azido, propoxy, and aniline groups, which confer specific reactivity and versatility in various scientific applications.

Properties

CAS No.

2763758-48-9

Molecular Formula

C12H19ClN4O2

Molecular Weight

286.8

Purity

95

Origin of Product

United States

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